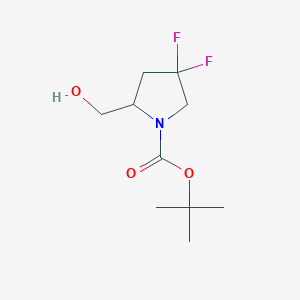

Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 317354-91-9 and 215918-21-1 for stereoisomers) is a fluorinated pyrrolidine derivative with the molecular formula C₁₀H₁₇F₂NO₃ and a molecular weight of 237.24 g/mol . It is synthesized via reduction of N-Boc-4,4-difluoro-L-proline using BH₃·THF, yielding a colorless oil with confirmed stereochemistry via NMR and LRMS data . Key properties include a predicted density of 1.21 g/cm³, boiling point of 293.4°C, and pKa of 14.77, with storage recommendations at 2–8°C due to its irritant nature . The compound serves as a versatile building block in medicinal chemistry, particularly for functionalization at the hydroxymethyl group and fluorinated positions .

Properties

IUPAC Name |

tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-6-10(11,12)4-7(13)5-14/h7,14H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLZXWXCBWPDAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317354-91-9 | |

| Record name | tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols or amino acids.

Introduction of the Difluoro Group: The difluoro group is introduced through fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Attachment of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions, typically using tert-butyl bromide or tert-butyl chloride in the presence of a base.

Hydroxymethylation: The hydroxymethyl group is introduced through hydroxymethylation reactions, often using formaldehyde or paraformaldehyde under basic conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde, depending on the oxidizing agent used.

Reduction: The compound can be reduced to form various derivatives, such as alcohols or amines, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium thiocyanate.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), or other nucleophiles.

Major Products:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols, amines.

Substitution: Azides, thiocyanates, and other substituted derivatives.

Scientific Research Applications

Synthesis Overview

Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate can be synthesized through several methods, often involving the reduction of corresponding dicarboxylates or other pyrrolidine derivatives. For instance, lithium aluminum hydride (LiAlH₄) is frequently used as a reducing agent in tetrahydrofuran (THF) to yield high purity products .

Medicinal Chemistry

This compound has shown promise as a precursor in the development of pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity or selectivity against specific targets.

- Case Study : Research indicates that derivatives of this compound may exhibit improved efficacy against certain cancer cell lines due to their ability to interact with biological targets involved in cell proliferation .

Organic Synthesis

This compound serves as a versatile building block in synthetic organic chemistry. Its functional groups can be readily manipulated to create more complex molecules.

- Synthesis Pathway :

Material Science

In material science, this compound is being explored for its potential use in developing new polymeric materials with enhanced properties.

- Research Insight : Studies suggest that incorporating this compound into polymer matrices may improve thermal stability and mechanical strength due to the strong interactions between the difluorinated moieties and polymer chains .

Mechanism of Action

The mechanism of action of tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural, synthetic, and functional attributes of tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate with analogous pyrrolidine derivatives.

Structural Modifications and Functional Groups

Physicochemical and Pharmacological Properties

- Lipophilicity: Difluoro substitution in the target compound enhances lipophilicity (logP ~1.2) compared to non-fluorinated analogs (e.g., CAS 138108-72-2, logP ~0.8) .

- Metabolic Stability: Fluorination typically reduces metabolic degradation; the 4,4-difluoro motif may offer superior stability over monofluoro derivatives .

- Solubility : Hydroxymethyl groups improve aqueous solubility relative to methyl or hydroxyl variants (e.g., CAS 1434141-81-7) .

Biological Activity

Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate, also known by its CAS number 215918-21-1, is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is , and it has a molecular weight of approximately 237.247 g/mol. The compound features a pyrrolidine ring with two fluorine atoms at the 4-position and a hydroxymethyl group at the 2-position, which significantly influences its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H17F2NO3 |

| Molecular Weight | 237.247 g/mol |

| Boiling Point | Not available |

| CAS Number | 215918-21-1 |

| SMILES | OC[C@@H]1CC(CN1C(=O)C(C)(C)C)F(F)F |

Synthesis

The synthesis of this compound typically involves the reduction of pyrrolidine dicarboxylates using reducing agents such as lithium aluminum hydride (LiAlH4) or lithium borohydride (LiBH4). The following general procedure outlines the synthesis:

- Starting Material Preparation : Dissolve 1-(tert-butyl)-2-methyl (S)-4,4-difluoropyrrolidine-1,2-dicarboxylate in dry THF.

- Reduction Reaction : Add LiAlH4 or LiBH4 at low temperature (0°C) and stir for several hours.

- Workup : Quench the reaction with saturated sodium sulfate solution, filter, and concentrate to yield this compound.

Anticancer Activity

Recent studies have indicated that compounds containing difluoromethyl groups exhibit notable anticancer properties. Research has shown that similar pyrrolidine derivatives can inhibit the proliferation of various cancer cell lines.

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative effects of fluorinated pyrrolidines on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that certain derivatives exhibited significant growth inhibition at low micromolar concentrations. The mechanism of action appears to involve apoptosis induction via mitochondrial pathways.

Antimicrobial Activity

The presence of fluorine atoms in organic compounds often enhances their antimicrobial activity. A comparative analysis of related compounds suggests that this compound may possess broad-spectrum antibacterial properties.

Table 2: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| This compound | 32 | 16 |

| Control Compound A | 64 | 32 |

| Control Compound B | 128 | >256 |

The biological activity of this compound is hypothesized to be associated with its ability to interact with specific cellular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation.

- Disruption of Membrane Integrity : Its lipophilic nature allows it to penetrate bacterial membranes, leading to cell lysis.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving functional group transformations. For example, intermediates such as tert-butyl-protected pyrrolidine derivatives are prepared using Boc-protection strategies. Key steps include nucleophilic substitution for fluorination and hydroxymethylation. Characterization relies on , , and to confirm regiochemistry and purity. Mass spectrometry (HRMS/ESI-MS) validates molecular weight. Rotameric mixtures observed in (e.g., 42% yield for a related compound) require careful analysis to distinguish stereoisomers .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography (silica gel, eluents like ethyl acetate/hexane or ethanol/chloroform) is widely used for purification. For example, intermediates are purified with using ethanol/chloroform (1:8). Recrystallization may further refine crystalline derivatives. Solvent selection is critical to avoid decomposition of the hydroxymethyl group. Post-purification analysis by TLC and NMR ensures homogeneity .

Q. How is the structural confirmation of this compound achieved using spectroscopic methods?

- Methodological Answer : identifies fluorine environments, while resolves hydroxymethyl protons (δ ~3.5–4.0 ppm). X-ray crystallography (e.g., triclinic space group, ) provides absolute stereochemistry for derivatives. High-resolution mass spectrometry (HRMS) confirms molecular formula, with deviations <2 ppm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Methodological Answer : Design of Experiments (DoE) optimizes parameters like temperature (0–20°C for nitrophenylsulfonyloxy derivatization), catalyst loading (e.g., DMAP), and reaction time. For example, hydrogenation steps under inert atmospheres (e.g., in THF) achieve 78% yields. Kinetic studies using inline IR spectroscopy monitor intermediate formation to minimize side reactions .

Q. What analytical strategies resolve data contradictions in NMR spectra caused by dynamic rotational isomerism?

- Methodological Answer : Variable-temperature NMR (e.g., 298–343 K) collapses rotameric splitting in . 2D techniques (HSQC, NOESY) correlate protons and confirm spatial arrangements. For hydroxymethyl groups, deuterated solvents (e.g., DMSO-) enhance resolution. Dynamic averaging in is mitigated by low-temperature acquisition .

Q. How can computational methods predict the reactivity of this compound in designing novel analogs?

- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. QSAR models correlate substituent effects (e.g., fluorination) with biological activity. Molecular docking (e.g., AutoDock Vina) predicts binding affinities for analogs targeting enzymes like sphingosine-1-phosphate receptors .

Q. What are the challenges in interpreting X-ray crystallography data for derivatives of this compound?

- Methodological Answer : Disordered fluorine atoms or hydroxymethyl rotamers complicate electron density maps. Refinement with SHELXL applies restraints (e.g., DFIX for bond lengths). Low-temperature data collection (100 K) reduces thermal motion artifacts. For triclinic crystals (), twin correction may be required .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.